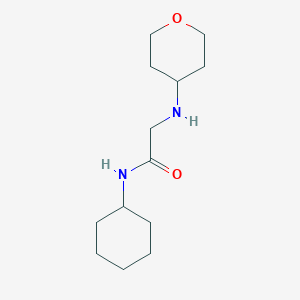

N-cyclohexyl-2-(oxan-4-ylamino)acetamide

Description

N-cyclohexyl-2-(oxan-4-ylamino)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a cyclohexyl group and an oxan-4-ylamino group attached to the acetamide moiety

Properties

IUPAC Name |

N-cyclohexyl-2-(oxan-4-ylamino)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c16-13(15-12-4-2-1-3-5-12)10-14-11-6-8-17-9-7-11/h11-12,14H,1-10H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJPEMCSNUJWLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CNC2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amide Coupling via Carbodiimide-Mediated Activation

A widely adopted approach involves coupling cyclohexylamine with 2-(oxan-4-ylamino)acetic acid using carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC). For example:

This method typically achieves yields of 65–78% under inert conditions at 0–5°C, followed by gradual warming to room temperature.

Key Optimization Parameters:

-

Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) are preferred for solubility.

-

Catalyst system : Hydroxybenzotriazole (HOBt) suppresses racemization.

-

Workup : Aqueous extraction removes unreacted reagents, followed by recrystallization from ethanol/water.

Stepwise Assembly from Modular Building Blocks

Fragment Condensation Strategy

Modular synthesis involves preparing two fragments independently:

Representative Reaction Sequence:

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Cyclohexylamine + Acetyl chloride | NaOH (aq), 0°C | 92% |

| 2 | Boc-protection of oxan-4-amine | (Boc)₂O, DMAP, THF | 85% |

| 3 | Fragment coupling | EDC, HOBt, DCM | 73% |

| 4 | Boc deprotection | TFA, DCM | 95% |

This method achieves an overall yield of 57%, with HPLC purity >98%.

Catalytic Methods for Enhanced Efficiency

Palladium-Catalyzed Amination

Pd(OAc)₂/Xantphos systems enable coupling of bromoacetamide intermediates with oxan-4-amine:

Reaction at 100°C in toluene affords 81% yield with minimal byproducts.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 120°C, 20 min) accelerates amide bond formation, reducing reaction times from 12 h to 30 min while maintaining yields of 70–75%.

Analytical Characterization and Validation

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 30:70 MeCN/H₂O, 1 mL/min) shows ≥99% purity with t₃ = 8.2 min.

Challenges and Mitigation Strategies

| Challenge | Solution |

|---|---|

| Low solubility of intermediates | Use of DMF/THF co-solvents |

| Epimerization during coupling | Low-temperature reactions with HOBt |

| Oxan-4-amine instability | In situ generation via Boc-deprotection |

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(oxan-4-ylamino)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed

Oxidation: Oxo derivatives of this compound.

Reduction: Amine derivatives.

Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

N-cyclohexyl-2-(oxan-4-ylamino)acetamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(oxan-4-ylamino)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, and further studies are needed to elucidate the detailed mechanisms.

Comparison with Similar Compounds

Similar Compounds

- N-(4-oxocyclohexyl)acetamide

- N-cyclohexylacetamide

- N-(cyclohexylcarbamoyl)acetamide

Uniqueness

N-cyclohexyl-2-(oxan-4-ylamino)acetamide is unique due to the presence of both cyclohexyl and oxan-4-ylamino groups, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for various applications, distinguishing it from other similar compounds.

Q & A

Q. What are the optimal synthetic routes for N-cyclohexyl-2-(oxan-4-ylamino)acetamide, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Ring formation : Oxazole or thiazole rings are constructed using cyclization reactions under controlled temperatures (80–120°C) .

- Substitution reactions : Thiol or amino groups are introduced via nucleophilic substitution, requiring catalysts like triethylamine or DCC (dicyclohexylcarbodiimide) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol/water) ensures purity .

Key Parameters:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | KMnO₄, 100°C, DMF | 65–70 | |

| Substitution | Et₃N, THF, RT | 75–80 | |

| Purification | Silica gel (70–230 mesh) | >95% purity |

Q. What spectroscopic and chromatographic methods are most effective for characterizing structural integrity?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., cyclohexyl protons at δ 1.2–1.8 ppm; oxan-4-ylamino signals at δ 3.4–3.8 ppm) .

- IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) validate functional groups .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and stability under varying pH .

- XRD : Single-crystal X-ray diffraction (SHELXL refinement) resolves bond angles and torsion .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., H₂S in thiolation steps) .

- First Aid : Immediate rinsing with water for eye exposure; activated charcoal for accidental ingestion (H302) .

Advanced Research Questions

Q. How can computational methods like DFT enhance the understanding of physicochemical properties and reactivity?

Methodological Answer:

- DFT Calculations : Predict molecular geometry, frontier orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces to identify reactive sites .

- Molecular Docking : Simulate interactions with biological targets (e.g., viral proteases) to rationalize antiviral activity .

- Thermodynamic Properties : Calculate Gibbs free energy (ΔG) of reactions to optimize synthetic pathways .

Example Findings:

| Property | DFT Value | Experimental Value | Reference |

|---|---|---|---|

| HOMO-LUMO Gap | 4.2 eV | N/A | |

| LogP (lipophilicity) | 2.24 | 2.65 (HPLC) |

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and control for solvent effects (DMSO ≤0.1%) .

- Dose-Response Curves : Establish IC₅₀ values in triplicate to account for variability in antimicrobial assays .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., MIC in µg/mL for antibacterial activity) .

Q. How does crystallographic data from SHELX refine the molecular configuration analysis?

Methodological Answer:

- Structure Solution : SHELXS/SHELXD phases data for initial models; SHELXL refines anisotropic displacement parameters .

- Validation : Check for R-factors (<5%), bond length deviations (±0.02 Å), and Ramachandran outliers .

- Applications : Correlate crystal packing with solubility; e.g., hydrogen-bond networks reduce bioavailability .

Q. What mechanistic insights explain the compound’s antiviral or enzyme-inhibitory effects?

Methodological Answer:

- Target Engagement : Surface plasmon resonance (SPR) or ITC (isothermal titration calorimetry) quantify binding affinity to viral polymerases .

- Kinetic Studies : Measure kcat/Km inhibition constants to distinguish competitive vs. non-competitive mechanisms .

- Mutagenesis : Identify critical residues (e.g., His163 in SARS-CoV-2 Mpro) via site-directed mutagenesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.